5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole
Overview
Description
The compound 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole is a derivative of the 1,2,4-thiadiazole family, which is known for its wide range of applications in medicinal chemistry due to its biological activities. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen in the ring structure, which can be modified to produce compounds with various chemical and physical properties. The chloro and propan-2-yl substituents on the thiadiazole ring can influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazides with carbon disulfide. In the case of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole, the synthesis would likely involve the introduction of the chloro and propan-2-yl groups at specific positions on the thiadiazole ring. For example, the synthesis of related compounds has been reported through the esterification of acids followed by cyclization and functionalization steps . The synthesis of thiadiazole derivatives can also be achieved through Gewald and Dimroth reactions, as demonstrated by the use of activated ketomethylenic compounds for the construction of thiadiazole frameworks .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one sulfur atom. The substituents on the ring can significantly affect the molecular geometry, electronic properties, and potential applications of the compound. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using spectroscopic techniques and X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Density functional theory (DFT) calculations can provide insights into the bond lengths, bond angles, and electronic properties of these molecules .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. They can act as intermediates in the synthesis of other heterocyclic compounds, as seen in the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which was used as a precursor for novel compounds with insecticidal activity . The reactivity of the thiadiazole ring allows for the construction of complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole would be influenced by its molecular structure. The presence of electronegative chlorine and the alkyl group could affect the compound's polarity, solubility, and boiling point. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict the reactivity and interaction with other molecules . The chemical stability and reactivity towards nucleophiles or electrophiles would also be key characteristics of this compound.
Scientific Research Applications
Anticancer Activity
- Scientific Field : Medicinal Chemistry, Oncology
- Application Summary : This compound has been studied for its potential anticancer activity. Specifically, it has been used in the synthesis of a new Dishevelled 1 (DVL1) inhibitor, which is an important player in the WNT/β-catenin pathway . This pathway regulates a large number of cellular functions, and its dysregulation is correlated with the development of cancer .
- Methods of Application : Computational studies led to the discovery of this compound showing selective inhibition of DVL1 binding . The enantiomer (S)-1 inhibited DVL1 with an EC50 of 0.49 ± 0.11 μM and the growth of HCT116 cells that did not present the APC mutation with an EC50 value 7.1 ± 0.6 μM .
- Results or Outcomes : The compound caused a high level of ROS production .
Therapeutic Importance of Synthetic Thiophene
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiophene and its substituted derivatives, including “5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole”, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Results or Outcomes : Thiophene compounds have been proven to be effective drugs in present respective disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety And Hazards
The safety and hazards associated with “5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole” are not documented in the available literature.
Future Directions
The future directions for research on “5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole” are not clear due to the lack of available information. However, similar compounds have shown a broad range of chemical and biological properties, making them important in the development of new drugs2.
Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and studies are needed to fully understand the properties and potential applications of “5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole”.
properties
IUPAC Name |
5-chloro-3-propan-2-yl-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBVSQNEHPVFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512112 | |
Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
CAS RN |
51302-12-6 | |
Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.